molecular formula C3H8ClF2N B2373795 (S)-1,1-Difluoropropan-2-amine hydrochloride CAS No. 2287236-82-0

(S)-1,1-Difluoropropan-2-amine hydrochloride

Cat. No. B2373795
CAS RN: 2287236-82-0
M. Wt: 131.55
InChI Key: XCDBHLMHUYKGAR-DKWTVANSSA-N
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Description

“(S)-1,1-Difluoropropan-2-amine hydrochloride” is likely a salt formed from the reaction of an organic base, specifically the amine “(S)-1,1-Difluoropropan-2-amine”, with hydrochloric acid . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . Difluoropropan-2-amine indicates that the compound has a propyl (three-carbon) backbone with an amine group on the second carbon and two fluorine atoms on the first carbon. The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms. Hydrochlorides are commonly used in medications to improve their water solubility .


Molecular Structure Analysis

The molecular structure of “(S)-1,1-Difluoropropan-2-amine hydrochloride” would consist of a three-carbon backbone, with two fluorine atoms attached to the first carbon, an amine group on the second carbon, and a single hydrogen atom on the third carbon. The hydrochloride part of the molecule would likely be ionically bonded to the nitrogen atom of the amine group .


Chemical Reactions Analysis

Amines, including “(S)-1,1-Difluoropropan-2-amine”, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . The presence of fluorine atoms may also influence the reactivity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1,1-Difluoropropan-2-amine hydrochloride” would depend on its specific molecular structure. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and highly soluble in water . The presence of fluorine atoms could also influence its properties, as fluorine is highly electronegative.

Scientific Research Applications

Organic Synthesis Applications

  • 1,1-Dihydrofluoroalkylation of Amines : A study demonstrated the use of sulfuryl fluoride gas in a novel 1,1-dihydrofluoroalkylation reaction. This method, which involves bubbling sulfuryl fluoride through a solution of amine and 1,1-dihydrofluoroalcohol, is successful for a wide range of primary and secondary amines and offers an attractive alternative to existing methodologies (Epifanov et al., 2018).

Medical Chemistry Research

  • Synthesis and Biological Evaluation of Antineoplastic Agents : A study focused on the synthesis of specific amines and their hydrochlorides for cancer cell growth inhibition. The amines showed potent inhibition of tubulin polymerization, which is crucial for cancer therapy (Pettit et al., 2003).

Polymer Science and Drug Delivery

  • Chitosan Hydrogels for Drug Delivery : Research on chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine highlighted the potential of these materials for pH- and thermo-responsive drug delivery. These hydrogels exhibited significant stimuli-response, which could be useful for targeted drug delivery (Karimi et al., 2018).

Mechanism of Action

The mechanism of action of “(S)-1,1-Difluoropropan-2-amine hydrochloride” would depend on its intended use or application. For instance, many amines act as bases in chemical reactions, accepting a proton to form a positively charged ammonium ion .

Future Directions

The future directions for “(S)-1,1-Difluoropropan-2-amine hydrochloride” would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, reducing side effects, or exploring new therapeutic applications .

properties

IUPAC Name

(2S)-1,1-difluoropropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBHLMHUYKGAR-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2287236-82-0
Record name (2S)-1,1-difluoropropan-2-amine hydrochloride
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